

In-Depth Technical Guide to NSC781406: A Dual PI3K/mTOR Inhibitor

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Compound of Interest

Compound Name: NSC781406

Cat. No.: B609666

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Core Compound Details

NSC781406 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway critical for cell growth, proliferation, and survival. Its systematic chemical name is 2,4-difluoro-N-[2-methoxy-5-[4-[3-[4-(methylsulfonyl)-1-piperazinyl]-1-propyn-1-yl]-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide.

Property	Value
NSC Number	781406
CAS Number	1676893-24-5
Molecular Formula	C ₂₉ H ₂₇ F ₂ N ₅ O ₅ S ₂
Molecular Weight	627.68 g/mol
Synonyms	NSC781406

Chemical Properties and Synthesis

Detailed experimental data on the physicochemical properties of **NSC781406**, such as solubility, melting point, and pKa, are not extensively reported in publicly available literature.

A specific, step-by-step synthesis protocol for **NSC781406** has not been detailed in peer-reviewed publications. However, based on its complex chemical structure, the synthesis would likely involve a multi-step process culminating in the coupling of the substituted quinolinyl-pyridinyl core with the 2,4-difluorobenzenesulfonamide moiety. The synthesis of similar complex heterocyclic compounds often involves palladium-catalyzed cross-coupling reactions to form the carbon-carbon and carbon-nitrogen bonds.

Biological Activity and Mechanism of Action

NSC781406 exhibits potent inhibitory activity against multiple isoforms of PI3K and mTOR. This dual inhibition is a key characteristic, as both kinases are crucial nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Quantitative Biological Data

The following table summarizes the known inhibitory concentrations of **NSC781406** against various kinases and its growth-inhibitory effects on cancer cell lines.

Target	IC ₅₀ (nM)[1]
PI3K α	2.0
PI3K β	9.4
PI3K γ	2.7
PI3K δ	14
mTOR	5.4
Cell Line Panel	GI ₅₀ (nM)[1]
NCI-60 Mean	65

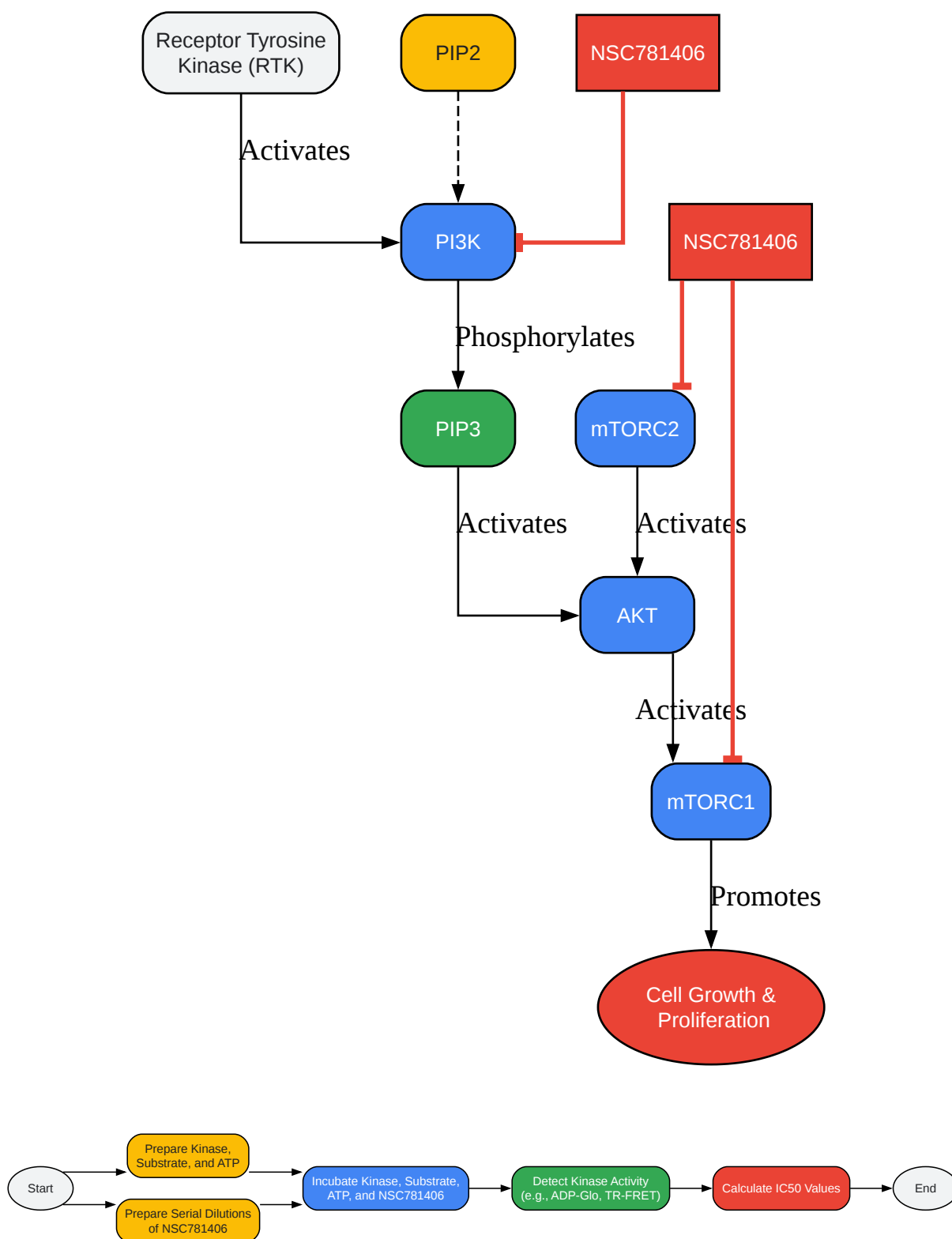
Mechanism of Action

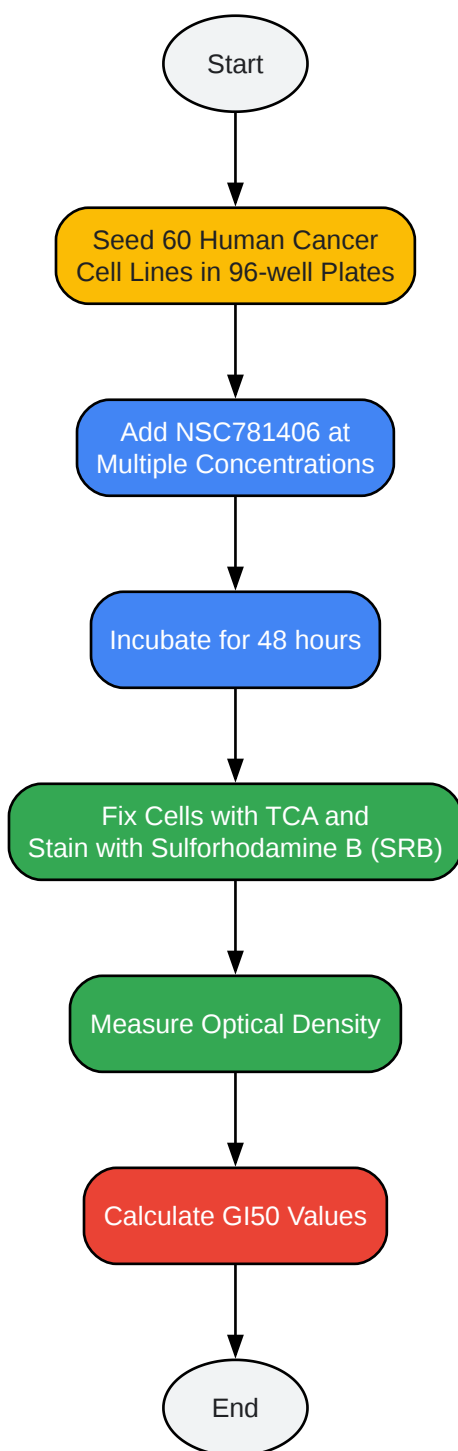
NSC781406 functions as a dual inhibitor of PI3K and mTOR, which are critical components of a major signaling pathway that promotes cell growth and survival.[2] By inhibiting these kinases, **NSC781406** can block the downstream signaling events that lead to cell proliferation and can

induce cell death in cancer cells. The cytotoxic effects of **NSC781406** have been observed in pancreatic cancer cells, where its activity is mediated through the mTOR signaling pathway.^[2]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. **NSC781406**, by inhibiting both PI3K and mTOR, effectively shuts down this pro-survival signaling cascade at two critical points.





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References

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